molecular formula C11H12BrNO6S B7570613 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid

Numéro de catalogue B7570613
Poids moléculaire: 366.19 g/mol
Clé InChI: KMQRFMAGXXZGAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to be an effective treatment for type 2 diabetes.

Mécanisme D'action

The mechanism of action of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid involves the inhibition of DPP-4, which is a key enzyme involved in the regulation of glucose metabolism. DPP-4 is responsible for the degradation of GLP-1, which is a hormone that promotes insulin secretion and lowers blood glucose levels. By inhibiting DPP-4, 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid can increase the levels of GLP-1 in the body, which in turn promotes insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid has been shown to have significant biochemical and physiological effects in the body. It has been shown to increase the levels of GLP-1 in the body, which in turn promotes insulin secretion and lowers blood glucose levels. It has also been shown to improve beta-cell function, which is important in the regulation of glucose metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid for lab experiments is its potent inhibition of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. However, one limitation of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid is its specificity for DPP-4, which may limit its usefulness in studying other aspects of glucose metabolism.

Orientations Futures

There are several future directions for the study of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid. One potential direction is the development of more potent and selective DPP-4 inhibitors for the treatment of diabetes. Another potential direction is the study of the long-term effects of DPP-4 inhibition on glucose metabolism and other physiological processes. Additionally, the potential therapeutic applications of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid in other diseases, such as cancer and inflammation, warrant further investigation.

Méthodes De Synthèse

The synthesis of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with carboxymethylamine hydrochloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with chloroacetic acid to yield the final product.

Applications De Recherche Scientifique

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes. It has been shown to be a potent inhibitor of DPP-4, which is a key enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-4, 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid can increase the levels of the hormone glucagon-like peptide-1 (GLP-1) in the body, which in turn promotes insulin secretion and lowers blood glucose levels.

Propriétés

IUPAC Name

2-[(2-bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO6S/c1-7-2-3-9(8(12)4-7)20(18,19)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQRFMAGXXZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.